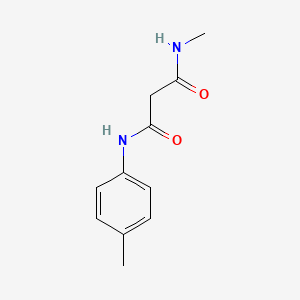
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide (NMPDA) is a chemical compound which has been studied for its potential applications in scientific research. It is a member of the diamide family of compounds, and is composed of two nitrogen atoms, one methyl group, and one 4-methylphenyl group. NMPDA has been studied for its ability to act as a catalyst in certain reactions, as well as its biochemical and physiological effects.
科学研究应用
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of other compounds. It has also been studied for its ability to act as a modulator of enzyme activity, as well as its potential to act as an inhibitor of certain enzymes. In addition, N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been studied for its ability to act as a ligand for metal ions, and its potential to act as an antioxidant.
作用机制
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide is believed to act by binding to certain enzymes and modulating their activity. It is also believed to act as an antioxidant, by scavenging free radicals and preventing them from damaging cellular components. In addition, N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide is believed to act as a ligand for metal ions, by binding to them and forming complexes.
Biochemical and Physiological Effects
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, as well as inhibit the activity of certain enzymes. In addition, N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been shown to possess antioxidant activity, and is believed to scavenge free radicals and prevent them from damaging cellular components. It has also been shown to act as a ligand for metal ions, and is believed to form complexes with them.
实验室实验的优点和局限性
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it has been shown to possess a wide range of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide also has some limitations. It can be toxic in high concentrations, and must be handled with care. In addition, it can be difficult to control the reaction conditions, which can lead to the production of undesired products.
未来方向
There are several potential future directions for research involving N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide. One potential direction is to further investigate its potential as an antioxidant, and to develop methods for increasing its antioxidant activity. In addition, further research could be done to investigate its potential as a ligand for metal ions, and to develop methods for increasing its binding affinity. Furthermore, further research could be done to investigate its potential as an enzyme modulator and inhibitor, and to develop methods for increasing its efficacy. Finally, further research could be done to investigate its potential as a catalyst in organic synthesis reactions, and to develop methods for increasing its catalytic activity.
合成方法
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenyl isocyanate with N-methyl-N-phenylpropan-1-amine. This reaction produces 4-methylphenyl urea, which can then be used in a second reaction with N-methyl-N-phenylpropan-1-amine to create N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide. The reaction conditions for both steps should be carefully monitored to ensure that the desired product is produced.
属性
IUPAC Name |
N-methyl-N'-(4-methylphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-9(6-4-8)13-11(15)7-10(14)12-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHQGNGRRSZHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569238 |
Source


|
| Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
CAS RN |
142917-15-5 |
Source


|
| Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

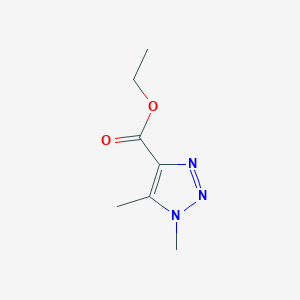

![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
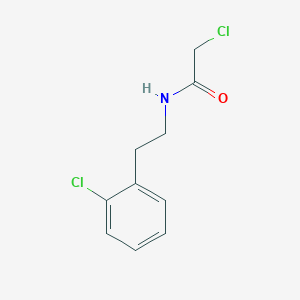
![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)

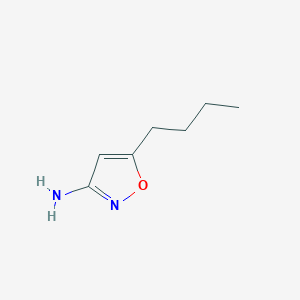
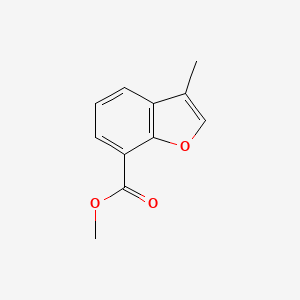
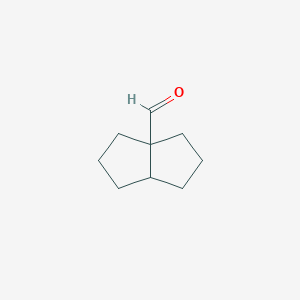
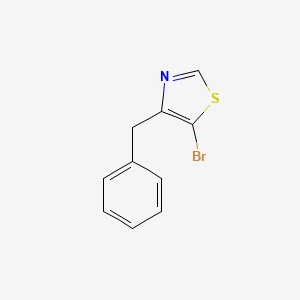

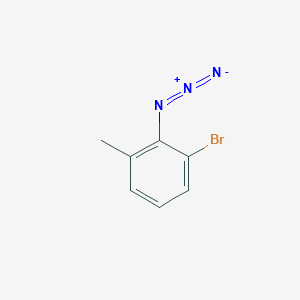
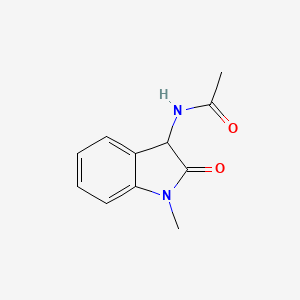
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)